(Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE
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Overview
Description
(Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is a complex organic compound characterized by the presence of amino, nitro, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE typically involves the reaction of 4-nitrobenzaldehyde with 3,4-dimethoxybenzoic acid in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications .
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with bacterial cell walls makes it a candidate for developing new antibiotics .
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Its interactions with specific cellular pathways are of particular interest .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color properties. It is also explored for its potential use in organic electronics .
Mechanism of Action
The mechanism of action of (Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
(Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE: Similar structure but with a naphthalene ring instead of a benzoate group.
(Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 2-CHLOROBENZOATE: Contains a chlorine atom in the benzoate ring.
Uniqueness
(Z)-[1-AMINO-2-(4-NITROPHENYL)ETHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is unique due to the presence of both nitro and methoxy groups, which provide a balance of electron-withdrawing and electron-donating effects.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c1-24-14-8-5-12(10-15(14)25-2)17(21)26-19-16(18)9-11-3-6-13(7-4-11)20(22)23/h3-8,10H,9H2,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZWXZOJJMNYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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